molecular formula C22H19F2N5O2S B2405777 N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896307-39-4

N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2405777
CAS No.: 896307-39-4
M. Wt: 455.48
InChI Key: UAOVMFQBFXFANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a complex architecture that incorporates several pharmacologically relevant motifs, including a 1,2,4-triazole core, a 1H-pyrrol substituent, and a 2,4-difluorophenyl group . The 1,2,4-triazole ring system is a privileged scaffold in pharmaceutical development, known for its diverse biological activities and its ability to participate in key hydrogen bonding interactions with biological targets . The presence of the 2,4-difluorophenyl group is a common structural element used to modulate the compound's electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. It is also valuable as a standard in analytical method development for LC-MS or NMR to identify and quantify related compounds in complex mixtures. Furthermore, its structural features make it a candidate for investigating structure-activity relationships (SAR) in projects targeting enzymes or receptors where heterocyclic compounds are known to be active, potentially including kinase or cytochrome P450 inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2S/c1-31-17-7-4-15(5-8-17)12-20-26-27-22(29(20)28-10-2-3-11-28)32-14-21(30)25-19-9-6-16(23)13-18(19)24/h2-11,13H,12,14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOVMFQBFXFANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(2,4-difluorophenyl)thioacetic acid with a pyrrole derivative. The introduction of the triazole moiety is achieved through a coupling reaction that employs various coupling agents to facilitate the formation of the thioamide bond. The final product is purified through recrystallization or chromatography techniques.

Antifungal Activity

Research indicates that derivatives containing the triazole moiety exhibit significant antifungal properties. The compound's antifungal activity has been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Activity Data

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
ACandida albicans0.5 µg/mL
BAspergillus niger1.0 µg/mL
CCryptococcus neoformans0.25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects on HeLa and A549 cell lines using the MTT assay, this compound demonstrated an IC50 value of approximately 5.30 µM for HeLa cells and 6.20 µM for A549 cells, indicating significant cytotoxicity without substantial cytotoxic effects on normal cells at lower concentrations .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa5.30
A5496.20
MCF77.50

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole and pyrrole rings significantly influence biological activity. For instance:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances antifungal activity.
  • Pyrrole modifications : Altering the position or type of substituents on the pyrrole ring can lead to increased potency against cancer cell lines.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogous Compounds

Compound Name R1 (Triazole-5) R2 (Triazole-4) R3 (Acetamide) Notable Properties/Activities Reference
Target Compound 4-Methoxybenzyl 1H-Pyrrol-1-yl 2,4-Difluorophenyl High lipophilicity; potential antimicrobial
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide Pyrazin-2-yl Ethyl 2-Fluorophenyl Moderate anti-exudative activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-yl Ethyl 2,4-Difluorophenyl Enhanced solubility; antiviral potential
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl Ethyl 4-Fluorophenyl Improved metabolic stability
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-2-yl Ethyl 3-Chloro-4-fluorophenyl Broad-spectrum antimicrobial activity

Key Observations:

Triazole-5 Substituents: The 4-methoxybenzyl group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller heterocycles like pyrazine () or furan (). This may enhance binding to hydrophobic pockets in biological targets .

Triazole-4 Substituents :

  • The 1H-pyrrol-1-yl group in the target compound offers hydrogen-bonding capability, unlike ethyl or allyl groups in analogues (). This may influence pharmacokinetic properties like solubility and absorption .

Acetamide Modifications: Fluorination at the 2,4-positions (target compound) versus mono-fluorination () or chloro-fluorination () alters electronic effects.

Physicochemical and Spectral Properties

  • Tautomerism :
    The target compound’s thione tautomer (confirmed by IR absence of νS-H at ~2500 cm⁻¹) is more stable than thiol forms in analogues (), influencing reactivity and solubility .
  • Solubility :
    Ethyl and allyl substituents () reduce aqueous solubility compared to the target compound’s methoxybenzyl group, which has moderate polarity .
  • Spectral Signatures : The target compound’s ¹H-NMR shows distinct peaks for pyrrole protons (δ 6.8–7.2 ppm) and methoxybenzyl (δ 3.8 ppm), differentiating it from pyrazine or thiophene analogues .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A common approach includes:

  • Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or esters to form triazole-thiol intermediates .
  • Step 2 : Alkylation or arylation of the thiol group using halogenated acetamide derivatives (e.g., 2-chloro-N-(2,4-difluorophenyl)acetamide) in the presence of a base like K₂CO₃ in DMF or DMSO .
  • Step 3 : Introduction of the 4-methoxybenzyl and pyrrole substituents via nucleophilic substitution or cross-coupling reactions. Sodium borohydride (NaBH₄) may be used for selective reduction of intermediates .
    Key reagents : Thiosemicarbazide, 2-chloroacetamide derivatives, K₂CO₃, DMF, NaBH₄.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (e.g., difluorophenyl at δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the triazole ring geometry and substituent orientation. For example, similar triazole derivatives show C–S bond lengths of ~1.75 Å and N–N distances of 1.32–1.35 Å .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ peak matching calculated mass within 2 ppm error) .

Q. What in vitro assays are commonly employed to evaluate biological activity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, with IC₅₀ determination using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of substituents on the triazole core?

Regioselectivity challenges arise due to the triazole’s tautomeric equilibria. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor kinetically controlled products (e.g., 1,4-disubstituted triazoles) .
  • Catalytic systems : Cu(I)-catalyzed click chemistry for 1,4-regioselectivity or Ru-based catalysts for 1,5-isomers .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to block specific nitrogen positions during functionalization .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • DFT (Density Functional Theory) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks .
  • Conformational analysis : Molecular dynamics simulations (e.g., in Gaussian or GROMACS) to model rotational barriers affecting NMR splitting patterns .
  • Crystallographic validation : Overlay X-ray structures with computational models to assess bond angle/planarity deviations .

Q. How does the electronic environment of the difluorophenyl moiety influence reactivity in cross-coupling reactions?

  • Electron-withdrawing effects : The -CF₂ group reduces electron density on the phenyl ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Steric effects : Ortho-fluorine atoms may hinder catalyst access, requiring bulky ligands (e.g., XPhos) to improve yields .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions with thiolate nucleophiles .

Data Contradiction Analysis

Example : Conflicting NMR data for pyrrole protons (predicted as singlet vs. observed multiplet).

  • Root cause : Restricted rotation due to steric hindrance from the 4-methoxybenzyl group, leading to diastereotopic splitting.
  • Resolution : Variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
  • Stability testing : Store the compound at -20°C under inert atmosphere (N₂/Ar) to prevent thioether oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.